3-Dehydroxy Chlorthalidone-D4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

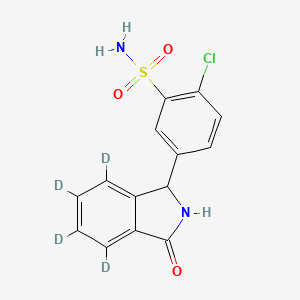

分子式 |

C14H11ClN2O3S |

|---|---|

分子量 |

326.8 g/mol |

IUPAC 名称 |

2-chloro-5-(4,5,6,7-tetradeuterio-3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20)/i1D,2D,3D,4D |

InChI 键 |

NPCMXXHTULKTQS-RHQRLBAQSA-N |

手性 SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)[2H])[2H] |

规范 SMILES |

C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Dehydroxy Chlorthalidone-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroxy Chlorthalidone-D4 is the deuterated analog of 3-Dehydroxy Chlorthalidone, a known metabolite of the diuretic and antihypertensive agent, Chlorthalidone.[1] As a stable isotope-labeled internal standard, it serves as a critical tool in analytical chemistry, particularly in pharmacokinetic and bioanalytical studies involving Chlorthalidone. Its near-identical chemical and physical properties to the unlabeled analyte, with the key difference being a higher mass, allow for precise and accurate quantification in complex biological matrices using mass spectrometry-based methods.[2]

The incorporation of four deuterium (B1214612) atoms into the molecule provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled metabolite during analysis. This ensures high specificity and sensitivity, which are paramount in regulatory submissions and clinical trial sample analysis. This guide provides a comprehensive overview of the technical details, experimental protocols, and underlying principles related to the use of this compound.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below. This data is essential for method development, solution preparation, and accurate quantification.

| Property | Value | Reference |

| Synonyms | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)-benzenesulfonamide-d4, 3-Deoxy Chlorthalidone-d4 | [1] |

| Molecular Formula | C₁₄D₄H₇ClN₂O₃S | [1] |

| Molecular Weight | 326.791 g/mol | [1] |

| CAS Number (Unlabeled) | 82875-49-8 | [1][3] |

| Appearance | White Solid | [4] |

| Purity (by HPLC) | 99.3% | [4] |

| Isotopic Enrichment (atom %D) | >98% | [4] |

| Storage Conditions | Store at 2-8°C in a well-closed container. | [5] |

Synthesis

Biotransformation using specific microorganisms or enzymes can also be employed to produce deuterated metabolites from a deuterated parent drug.[6] The synthesis of deuterated compounds is a specialized field, and this compound is typically procured from commercial suppliers specializing in stable isotope-labeled compounds.

Below is a conceptual workflow for the potential synthesis of deuterated metabolites.

Caption: Conceptual workflow for the synthesis of deuterated metabolites.

Mechanism of Action of the Parent Compound: Chlorthalidone

To understand the context of this compound's application, it is crucial to comprehend the mechanism of action of its parent drug, Chlorthalidone. Chlorthalidone is a thiazide-like diuretic that primarily acts on the distal convoluted tubule (DCT) of the nephron in the kidney.[1][7] It inhibits the sodium-chloride (Na+/Cl-) symporter, preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[7][8] This leads to an increase in the excretion of sodium, chloride, and water, resulting in a diuretic effect that lowers blood volume and, consequently, blood pressure.[1][7]

The following diagram illustrates the mechanism of action of Chlorthalidone at the cellular level.

Caption: Chlorthalidone inhibits the Na+/Cl- symporter in the distal convoluted tubule.

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

This compound is ideally suited for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Chlorthalidone and its metabolites in biological samples. The following provides a generalized experimental protocol.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting small molecules from plasma or serum.

-

To 100 µL of plasma/serum sample, add a known concentration of this compound solution.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following are typical starting conditions that may require optimization for specific applications.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (analyte dependent) |

| MRM Transition (Analyte) | To be determined by direct infusion of the unlabeled analyte standard. |

| MRM Transition (Internal Standard) | To be determined by direct infusion of this compound. The precursor ion will be approximately 4 Da higher than the unlabeled analyte. |

| Collision Energy | To be optimized for each transition. |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V (for negative mode) |

The following diagram outlines the general workflow for a bioanalytical method using a deuterated internal standard.

Caption: General workflow for bioanalytical sample analysis using a deuterated internal standard.

Data Presentation and Interpretation

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined. This normalization corrects for variability in sample preparation, injection volume, and matrix effects.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Chlorthalidone. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data that is essential for pharmacokinetic assessments and regulatory compliance. The information and protocols provided in this guide serve as a foundational resource for the effective implementation of this compound in a laboratory setting.

References

- 1. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. esschemco.com [esschemco.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3-Dehydroxy Chlorthalidone-D4

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 3-Dehydroxy Chlorthalidone-D4 is not extensively available in public literature. This guide provides a detailed analysis of the well-established mechanism of the parent compound, chlorthalidone (B1668885), and extrapolates the likely effects of the dehydroxylation and deuteration modifications based on fundamental principles of pharmacology and medicinal chemistry.

Executive Summary

Chlorthalidone is a thiazide-like diuretic with a multifaceted mechanism of action, primarily centered on the inhibition of the sodium-chloride (Na+/Cl⁻) symporter (NCC) in the distal convoluted tubule of the nephron.[1][2][3][4] This action leads to increased natriuresis and diuresis, forming the basis of its antihypertensive effect. Unlike true thiazides, chlorthalidone also exhibits significant inhibitory activity against various isoforms of carbonic anhydrase.[3][5] The structural modifications in this compound—the removal of a hydroxyl group and the introduction of four deuterium (B1214612) atoms—are predicted to distinctly alter its pharmacological profile. The dehydroxylation is expected to abrogate its carbonic anhydrase activity, while deuteration is anticipated to modify its pharmacokinetics by slowing metabolic degradation.

Core Mechanism of Action of Chlorthalidone

Primary Target: Na+/Cl⁻ Cotransporter (NCC) Inhibition

The principal mechanism of action for chlorthalidone is the inhibition of the Na+/Cl⁻ cotransporter located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][4][6] By binding to this transporter, chlorthalidone blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[7] Consequently, higher concentrations of these ions remain within the tubule, leading to an osmotic increase in water retention within the nephron.[1] This enhanced excretion of salt and water (natriuresis and diuresis) reduces extracellular fluid and plasma volume, which in turn decreases cardiac output and lowers blood pressure.[2][4]

Secondary Target: Carbonic Anhydrase Inhibition

A key feature distinguishing chlorthalidone from other thiazide diuretics is its potent inhibition of multiple carbonic anhydrase (CA) isoforms.[3][5] While this is a secondary mechanism, it contributes to the overall diuretic effect. Inhibition of carbonic anhydrase in the proximal tubule can reduce sodium bicarbonate reabsorption, further promoting diuresis.[3] X-ray crystallography studies have shown that chlorthalidone binds effectively to the active site of carbonic anhydrase II.[5][8] This interaction is stabilized by several active site water molecules and is dependent on the ability of chlorthalidone to adopt an enolic (lactimic) tautomeric form.[5][8][9]

Pleiotropic Cardiovascular Effects

Beyond its diuretic and natriuretic actions, chlorthalidone has been associated with additional cardiovascular benefits. These pleiotropic effects include decreased platelet aggregation and reduced vascular permeability, which may be partly mediated by the inhibition of carbonic anhydrase-dependent pathways.[2]

Predicted Impact of Structural Modifications

3-Dehydroxy Modification

The "3-Dehydroxy" modification refers to the removal of the hydroxyl group at the 1-position of the isoindolinone ring system. Structural studies have revealed that chlorthalidone binds to the carbonic anhydrase active site in a specific tautomeric form—an enol—where this hydroxyl group plays a critical role.[8][9] The enolic -OH group forms crucial hydrogen bonds with the enzyme's active site residues (like Asn67) and surrounding water molecules, anchoring the inhibitor.[5][8]

Predicted Consequences:

-

Abolished Carbonic Anhydrase Inhibition: Removal of this hydroxyl group would prevent the formation of the enol tautomer. This eliminates the key hydrogen bonding interactions necessary for high-affinity binding to carbonic anhydrase. Therefore, this compound is expected to have significantly reduced or completely abolished activity as a carbonic anhydrase inhibitor.

-

Preserved NCC Inhibition: The primary interaction with the NCC transporter is less likely to be affected, as this binding is dictated by the overall shape and electrostatic properties of the molecule, particularly the sulfonamide group. The core diuretic and antihypertensive effects should be retained.

D4 (Deuteration) Modification

Deuteration involves replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (D). The C-D bond is stronger and is broken more slowly in enzymatic reactions than the C-H bond.[] This phenomenon, known as the kinetic isotope effect (KIE), is a well-established strategy in drug development to alter pharmacokinetics.[11][12][13]

Predicted Consequences:

-

Altered Pharmacokinetics: Chlorthalidone undergoes partial hepatic metabolism.[1] If the four deuteriums in this compound are placed at sites susceptible to metabolic oxidation, the rate of metabolism is expected to decrease.[14] This would likely lead to a longer elimination half-life and increased overall drug exposure (AUC) compared to the non-deuterated analog.[11]

-

Sustained Pharmacological Effect: A longer half-life would result in a more sustained inhibition of the NCC transporter, potentially leading to a more prolonged diuretic and blood pressure-lowering effect.[3] The primary mechanism of action (binding affinity) is not expected to change, only its duration.[]

Quantitative Data Summary (Chlorthalidone)

The following tables summarize key quantitative parameters for the parent compound, chlorthalidone.

Table 1: Pharmacokinetic Properties of Chlorthalidone

| Parameter | Value | Reference(s) |

| Onset of Action | ~2.6 hours | [1][15] |

| Peak Plasma Concentration | 2 to 6 hours | [1] |

| Duration of Action | 48 to 72 hours | [1][15] |

| Elimination Half-life | 40 to 60 hours | [1][16][17] |

| Protein Binding | ~75% (58% to albumin) | [2][15] |

| Primary Excretion | Renal (mostly unchanged) | [1][3] |

Table 2: Carbonic Anhydrase Inhibition by Chlorthalidone

| Isoform | Inhibition Constant (Kᵢ) | Reference(s) |

| CA I | Moderately Potent Inhibitor | [8][9] |

| CA II | 65 - 138 nM | [5] |

Signaling and Logic Pathways (Diagrams)

Diagram 1: Core Signaling Pathway of Chlorthalidone

Caption: Chlorthalidone inhibits the NCC in the DCT, increasing salt and water excretion to lower blood pressure.

Diagram 2: Logical Impact of Structural Modifications

Caption: Predicted effects of dehydroxylation and deuteration on the pharmacological profile of chlorthalidone.

Representative Experimental Protocols

The following are generalized protocols that would be essential for experimentally verifying the predicted mechanism of action of this compound.

Protocol: NCC Inhibition Assay

-

Cell Culture: Culture a stable cell line (e.g., HEK293) expressing the human Na+/Cl⁻ cotransporter (hNCC).

-

Assay Preparation: Seed cells in 24-well plates. Prior to the assay, wash cells with a chloride-free buffer to stimulate NCC activity.

-

Inhibitor Incubation: Pre-incubate the cells for 15 minutes with varying concentrations of this compound, chlorthalidone (positive control), and vehicle (negative control).

-

Uptake Measurement: Initiate ion uptake by adding a buffer containing radioactive ²²Na⁺ and non-radioactive Cl⁻. Allow uptake to proceed for 10-20 minutes at 37°C.

-

Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold, stop buffer. Lyse the cells with a suitable lysis buffer.

-

Quantification: Measure the amount of ²²Na⁺ taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the percentage of NCC inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay

-

Principle: This assay measures the inhibition of CA II-catalyzed hydration of CO₂ to bicarbonate and a proton, which is monitored by the change in pH of a buffer solution.

-

Reagents: Purified human carbonic anhydrase II (hCA II), p-nitrophenyl acetate (B1210297) (substrate), and a suitable buffer (e.g., Tris-HCl).

-

Procedure:

-

In a 96-well plate, add buffer, hCA II enzyme, and varying concentrations of the test compound (this compound), positive control (acetazolamide or chlorthalidone), and vehicle.

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Monitor the hydrolysis of the substrate to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ and subsequently the Kᵢ value for the test compound.

Diagram 3: Experimental Workflow for In Vivo Evaluation

Caption: A typical in vivo workflow to assess the diuretic and antihypertensive effects of a test compound.

Conclusion

The mechanism of action of this compound is predicted to be a refinement of the parent compound, chlorthalidone. It is expected to function as a more selective inhibitor of the Na+/Cl⁻ cotransporter (NCC) by eliminating the secondary activity against carbonic anhydrase. The deuteration is anticipated to enhance its metabolic stability, likely resulting in a longer duration of action. These hypotheses, derived from established structure-activity relationships and pharmacokinetic principles, provide a strong rationale for its development as a potentially improved antihypertensive agent. However, these predictions necessitate rigorous experimental validation through the types of in vitro and in vivo studies outlined in this guide.

References

- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Chlortalidone - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]

- 5. Carbonic anhydrase inhibitors. Comparison of chlorthalidone, indapamide, trichloromethiazide, and furosemide X-ray crystal structures in adducts with isozyme II, when several water molecules make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Chlorthalidone: Package Insert / Prescribing Information [drugs.com]

- 16. Differences in Chlorthalidone's Mechanism of Action vs Hydrochlorothiazide and Its Clinical Relevance [ebmconsult.com]

- 17. youtube.com [youtube.com]

Technical Guide: 3-Dehydroxy Chlorthalidone-D4 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical data and methodologies associated with 3-Dehydroxy Chlorthalidone-D4, a deuterated metabolite of the diuretic and antihypertensive agent Chlorthalidone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methods.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various certificates of analysis.

Table 1: General Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₇D₄ClN₂O₃S | [1][2] |

| Molecular Weight | 326.79 g/mol | [1][2] |

| Appearance | White to Pale Brown Solid | [1] |

| CAS Number (Unlabelled) | 82875-49-8 | [1] |

Table 2: Purity and Isotopic Abundance

| Analysis | Result |

| Purity by HPLC | 99.3% |

| Deuterium (B1214612) Incorporation | >98% atom D |

Experimental Protocols

Detailed methodologies for the key analytical experiments performed on this compound are outlined below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

-

Column: Information on the specific column used was not available in the provided certificates of analysis. A common approach for similar compounds involves a C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Flow Rate: A flow rate of 0.5 - 1.5 mL/min is generally used.

-

Detection: UV detection at a wavelength of 254 nm is a common method for aromatic compounds.

-

Injection Volume: Typically 5-20 µL.

-

Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then diluted to an appropriate concentration for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

-

¹H NMR: To confirm the absence of protons at the deuterated positions and the overall proton chemical shifts of the molecule.

-

²H NMR (Deuterium NMR): To directly observe the deuterium signals and confirm the positions of isotopic labeling.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.

-

Concentration: 5-10 mg of the sample dissolved in approximately 0.6 mL of the deuterated solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment of this compound.

Instrumentation: A mass spectrometer, typically a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Experimental Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is commonly used.

-

Mass Analyzer: High-resolution mass analysis is performed to obtain accurate mass measurements.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and its isotopic pattern, which confirms the number of deuterium atoms incorporated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Chlorthalidone and a typical experimental workflow for the analysis of its deuterated metabolite.

Caption: Metabolic pathway of Chlorthalidone to 3-Dehydroxy Chlorthalidone.

Caption: Experimental workflow for the analysis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Chlorthalidone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Introduction

Chlorthalidone (B1668885) is a thiazide-like diuretic commonly prescribed for the treatment of hypertension and edema.[1] Accurate and precise quantification of chlorthalidone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chlorthalidone in human plasma. The use of a stable isotope-labeled internal standard, Chlorthalidone-D4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[2][3][4]

This method employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The method has been validated following FDA guidelines and has demonstrated excellent linearity, precision, accuracy, and recovery.

Experimental Protocols

-

Chlorthalidone (purity ≥99%)

-

HPLC-grade methanol (B129727), acetonitrile, and diethyl ether

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

-

Chlorthalidone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of chlorthalidone in methanol.

-

Chlorthalidone-D4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Chlorthalidone-D4 in methanol.

-

Working Solutions: Prepare serial dilutions of the chlorthalidone stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution with the same diluent.

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the Chlorthalidone-D4 internal standard working solution.

-

Add 125 µL of 0.2 M hydrochloric acid (HCl) solution and vortex for 10 seconds.[4]

-

Add 3 mL of diethyl ether and vortex for 30 seconds to extract the analytes.[4]

-

Centrifuge the samples at 4600 rpm for 10 minutes.[4]

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography:

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | Waters XBridge C18 (100 x 4.6 mm, 3.5 µm) or ZIC®-HILIC (100 x 4.6 mm, 5 µm)[4][5] |

| Mobile Phase | A: 1 mM Ammonium Acetate in WaterB: Acetonitrile(Gradient or isocratic elution can be optimized) |

| Flow Rate | 0.4 - 0.9 mL/min[5][6] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Total Run Time | Approximately 2-4 minutes |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in Negative Mode[4][5] |

| Capillary Voltage | 3.2 kV[4] |

| Desolvation Gas Flow | 600 L/h[4] |

| Cone Gas Flow | 50 L/h[4] |

| MRM Transitions | Chlorthalidone: m/z 337.1 → 146.05[4]Chlorthalidone-D4: m/z 341.0 → 189.8[7] |

Data Presentation

Table 1: Calibration Curve Parameters

| Analyte | Concentration Range (ng/mL) | R² |

| Chlorthalidone | 2 - 1000[4] | ≥0.995[5] |

Table 2: Precision and Accuracy Data for Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 2 | <15 | 85-115 | <15 | 85-115 |

| Low | 6 | <15 | 85-115 | <15 | 85-115 |

| Medium | 500 | <15 | 85-115 | <15 | 85-115 |

| High | 800 | <15 | 85-115 | <15 | 85-115 |

| Acceptance criteria as per FDA guidelines. |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%CV) |

| Chlorthalidone | >70%[6] | <15%[4] |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Chlorthalidone.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of chlorthalidone in human plasma. The use of a deuterated internal standard, Chlorthalidone-D4, ensures the accuracy of the results by correcting for potential variability during sample preparation and analysis. This method is suitable for a variety of applications in clinical and pharmaceutical research, including pharmacokinetic and bioequivalence studies.

References

- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 5. wjpps.com [wjpps.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Bioanalysis of 3-Dehydroxy Chlorthalidone using 3-Dehydroxy Chlorthalidone-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the quantitative analysis of 3-Dehydroxy Chlorthalidone (B1668885), a metabolite of the diuretic drug Chlorthalidone, in human plasma.[1] This method employs a stable isotope-labeled internal standard, 3-Dehydroxy Chlorthalidone-D4, to ensure high accuracy and precision, which is a critical component for robust bioanalytical methods.[2][3] The protocol is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely used in pharmacokinetic and bioequivalence studies.[4][5][6] The use of a deuterated internal standard that co-elutes with the analyte helps to normalize for variations in sample preparation, injection volume, and matrix effects, leading to more reliable data.[2][3]

Analyte and Internal Standard

| Compound | Chemical Formula | Molecular Weight |

| 3-Dehydroxy Chlorthalidone | C₁₄H₁₁ClN₂O₃S | 322.8 g/mol [7] |

| This compound | C₁₄D₄H₇ClN₂O₃S | 326.791 g/mol [1] |

Experimental Protocol

This protocol is based on established methods for the analysis of Chlorthalidone and its metabolites in biological matrices.[4][5][6][8]

Materials and Reagents

-

3-Dehydroxy Chlorthalidone reference standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is recommended for sample clean-up due to its high recovery and ability to remove matrix interferences.[10]

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-4.0 min: 20% B

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[4][8]

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Dehydroxy Chlorthalidone | 321.0 | 189.0 |

| This compound | 325.0 | 189.0 |

Note: The specific precursor and product ions should be optimized by direct infusion of the analyte and internal standard solutions.

Data and Performance Characteristics

The following tables summarize the expected quantitative performance of this bioanalytical method.

Calibration Curve

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 1 | 0.012 |

| 5 | 0.061 |

| 20 | 0.245 |

| 50 | 0.612 |

| 100 | 1.225 |

| 200 | 2.450 |

| 500 | 6.125 |

| 1000 | 12.250 |

| A linear range of 1-1000 ng/mL is expected, with a correlation coefficient (r²) of ≥ 0.995.[5][6] |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85-115 |

| Low | 3 | < 15 | < 15 | 85-115 |

| Medium | 150 | < 15 | < 15 | 85-115 |

| High | 800 | < 15 | < 15 | 85-115 |

| The precision (%CV) and accuracy should be within ±15% (±20% for LLOQ) as per regulatory guidelines. |

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 85 | 85-115 |

| High | 800 | > 85 | 85-115 |

| Consistent and high recovery with minimal matrix effect is crucial for a reliable method. |

Visualizations

Bioanalytical Workflow

Caption: Workflow for the bioanalysis of 3-Dehydroxy Chlorthalidone.

Logic of Internal Standard Use

Caption: Ratiometric quantification using an internal standard.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 5. tandfonline.com [tandfonline.com]

- 6. wjpps.com [wjpps.com]

- 7. 3-Dehydroxy Chlorthalidone | C14H11ClN2O3S | CID 12850963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. akjournals.com [akjournals.com]

Application Notes and Protocols for the Analysis of 3-Dehydroxy Chlorthalidone-D4 by Mass Spectrometry

These application notes provide a comprehensive guide for the quantitative analysis of 3-Dehydroxy Chlorthalidone-D4, a deuterium-labeled internal standard for the metabolite of the diuretic drug Chlorthalidone, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies.

Introduction

3-Dehydroxy Chlorthalidone is a metabolite of Chlorthalidone, a thiazide-like diuretic used in the treatment of hypertension and edema.[1] Accurate quantification of drug metabolites is crucial for understanding the pharmacokinetic profile and overall disposition of a drug. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[2] These notes detail the optimized mass spectrometry settings, liquid chromatography conditions, and sample preparation protocols for the analysis of this compound in biological matrices.

Mass Spectrometry Settings

The determination of optimal mass spectrometry parameters is critical for achieving the desired sensitivity and selectivity. The following settings are recommended for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Ionization Mode: Electrospray Ionization (ESI), Negative

MRM Transitions

The selection of precursor and product ions is fundamental for MRM analysis. Based on the chemical structure of this compound (Molecular Formula: C₁₄D₄H₇ClN₂O₃S, Molecular Weight: 326.79 g/mol ), the following transitions are proposed.[3] It is recommended to optimize these transitions on the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 3-Dehydroxy Chlorthalidone | 322.0 | 190.9 | 200 |

| This compound | 326.0 | 194.9 | 200 |

Note: The precursor ion for the non-deuterated metabolite is included for context and method development.

Instrument Parameters

The following are typical instrument parameters that should be optimized for the specific mass spectrometer in use.

| Parameter | Recommended Value |

| Capillary Voltage | 3.0 - 4.0 kV |

| Cone Voltage | 20 - 40 V |

| Desolvation Temperature | 350 - 450 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Cone Gas Flow | 50 - 150 L/hr |

| Collision Gas | Argon |

| Collision Energy | 15 - 30 eV |

Liquid Chromatography Method

A reversed-phase liquid chromatography method is suitable for the separation of this compound from endogenous matrix components.

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol (B129727).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation

The following protocols describe two common methods for extracting the analyte from a biological matrix such as plasma.

4.2.1. Protein Precipitation (PPT)

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and inject into the LC-MS/MS system.

4.2.2. Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample, add the internal standard solution.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and inject into the LC-MS/MS system.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for the analysis of structurally similar compounds. These values should be established during method validation.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | > 80% |

Visualizations

Chlorthalidone Metabolism Workflow

The following diagram illustrates the metabolic pathway of Chlorthalidone to its 3-Dehydroxy metabolite.

Caption: Metabolic conversion of Chlorthalidone.

LC-MS/MS Analytical Workflow

This diagram outlines the general workflow for the quantitative analysis of this compound.

Caption: Analytical workflow for quantification.

References

- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

Application Notes & Protocols: A Comprehensive Liquid Chromatography Method for the Separation of Chlorthalidone and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the separation and analysis of the thiazide-like diuretic Chlorthalidone (B1668885) and its recently identified metabolites using liquid chromatography. The methodologies described are applicable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

1. Introduction

Chlorthalidone is a long-acting oral diuretic widely prescribed for the management of hypertension and edema.[1][2] It primarily functions by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[3][4] While it has been in clinical use for decades, a comprehensive understanding of its metabolic fate has been limited. Historically, Chlorthalidone was thought to be largely excreted unchanged.[5][6] However, recent in vitro studies using human hepatocytes have identified two specific metabolites: a hydroxylated (M1) and a reduced (M2) form, both modified at the phthalimidine moiety of the parent molecule. These findings suggest that while metabolism is minimal, these metabolites can serve as unique biomarkers for Chlorthalidone consumption.

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous separation and quantification of Chlorthalidone and its hydroxylated and reduced metabolites. The protocol is designed to be a starting point for researchers and can be adapted for various biological matrices and analytical instrumentation.

2. Experimental Protocols

This section outlines the materials, sample preparation, and chromatographic conditions for the analysis of Chlorthalidone and its metabolites.

2.1. Materials and Reagents

-

Chlorthalidone reference standard (analytical grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (for method development and validation)

2.2. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Chlorthalidone reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.

2.3. Sample Preparation from Human Plasma

This protocol utilizes a protein precipitation method for the extraction of Chlorthalidone and its metabolites from a plasma matrix.

-

Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Spiking (for calibration and quality control samples): Add the appropriate volume of the working standard solution to the plasma. For unknown samples, add an equivalent volume of the 50:50 acetonitrile/water mixture.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortexing and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2.4. Liquid Chromatography & Mass Spectrometry Conditions

A gradient elution reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with tandem mass spectrometry is proposed for the effective separation and sensitive detection of Chlorthalidone and its more polar metabolites.

| Parameter | Condition |

| Chromatography System | UPLC/UHPLC system |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 1 |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transitions | See Table 2 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 10 | 90 |

| 6.0 | 10 | 90 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

3. Data Presentation

The following tables summarize the expected mass transitions for Chlorthalidone and its metabolites, as well as typical validation parameters for such an analytical method.

Table 2: Mass Spectrometric Transitions for Chlorthalidone and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Chlorthalidone | 337.0 | 189.8 |

| Hydroxylated Chlorthalidone (M1) | 353.0 | 205.8 |

| Reduced Chlorthalidone (M2) | 339.0 | 191.8 |

Note: The specific product ions for the metabolites are predicted and would require experimental confirmation.

Table 3: Representative Quantitative Performance Data

| Analyte | Retention Time (min) | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |

| Reduced Chlorthalidone (M2) | ~2.5 | 1.0 - 500 | >0.99 | 0.3 | 1.0 |

| Hydroxylated Chlorthalidone (M1) | ~3.2 | 1.0 - 500 | >0.99 | 0.3 | 1.0 |

| Chlorthalidone | ~4.8 | 1.0 - 1000 | >0.99 | 0.2 | 1.0 |

Note: The retention times for the metabolites are estimated based on their expected increased polarity compared to the parent drug. The quantitative parameters are representative and would need to be determined during method validation.

4. Mandatory Visualizations

The following diagrams illustrate the proposed metabolic pathway of Chlorthalidone and the experimental workflow for its analysis.

References

- 1. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]

- 2. Chlortalidone - Wikipedia [en.wikipedia.org]

- 3. Analysis of chlorthalidone in biological fluids by high-performance liquid chromatography using a rapid column cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Troubleshooting & Optimization

Technical Support Center: 3-Dehydroxy Chlorthalidone-D4

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and troubleshooting of experiments involving 3-Dehydroxy Chlorthalidone-D4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of 3-Dehydroxy Chlorthalidone, which is a metabolite of the diuretic and antihypertensive drug, Chlorthalidone. Its primary application is as a stable isotope-labeled internal standard for the quantitative analysis of 3-Dehydroxy Chlorthalidone in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: How should I store the solid form of this compound?

A2: For long-term storage, it is recommended to store the solid compound at -20°C. For short-term storage, room temperature is acceptable in the continental US, but this may vary elsewhere. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

Q3: What solvents should I use to prepare stock solutions?

A3: 3-Dehydroxy Chlorthalidone is soluble in methanol (B129727) and DMSO. When preparing stock solutions for LC-MS analysis, it is advisable to use a solvent that is compatible with your mobile phase to ensure good peak shape and prevent precipitation in the analytical system. Methanol is a common choice.

Q4: How stable is this compound in solution?

A4: While specific quantitative stability data for this compound in various solutions is limited, studies on the parent drug, Chlorthalidone, provide valuable insights. Chlorthalidone has shown susceptibility to degradation under acidic and alkaline conditions.[2][3] Therefore, it is recommended to prepare fresh solutions or conduct your own stability studies in the specific solvent and storage conditions you plan to use. For bioanalytical methods, Chlorthalidone in human plasma has been found to be stable under various storage conditions relevant to sample analysis.

Q5: Can I use this compound for in vivo studies?

A5: this compound is primarily intended for use as an internal standard in analytical methods and not for in vivo administration.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Poor Peak Shape or Tailing in LC-MS Analysis | 1. Incompatibility of injection solvent with the mobile phase. 2. Degradation of the analyte in the solution. 3. Interaction of the analyte with the analytical column. | 1. Ensure the composition of the solvent used to dissolve the standard is similar to the mobile phase. 2. Prepare fresh solutions. Avoid prolonged storage at room temperature and exposure to strong acids or bases. 3. Use a different column chemistry or modify the mobile phase (e.g., adjust pH, change organic modifier). |

| Loss of Signal Intensity Over Time | 1. Degradation of the compound in the stock or working solution. 2. Adsorption of the analyte to the surface of the storage container. | 1. Store solutions at low temperatures (-20°C or -80°C) and protect from light. Prepare fresh solutions more frequently. 2. Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes for storage. |

| Inconsistent Results or High Variability | 1. Instability of the analyte during sample preparation. 2. Improper storage of solutions. 3. Pipetting errors. | 1. Minimize the time samples are kept at room temperature during processing. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |

| Appearance of Unexpected Peaks in the Chromatogram | 1. Degradation of this compound. 2. Contamination of the solvent or glassware. | 1. The primary degradation pathways for the parent drug, Chlorthalidone, are acid and base hydrolysis.[2] If your mobile phase or sample matrix is acidic or basic, degradation is possible. Consider adjusting the pH to be closer to neutral if the method allows. 2. Use high-purity solvents and thoroughly clean all glassware. |

Experimental Protocols & Data

Solution Stability

Benchtop Stability of Chlorthalidone and its Process-Related Impurities in Diluent

A study on Chlorthalidone and its impurities demonstrated their stability in a diluent composed of buffer, methanol, and sodium hydroxide (B78521) (50:48:2 v/v/v) when stored at room temperature.[4]

| Time Interval (hours) | % Recovery of Chlorthalidone |

| 0 | 100.0 |

| 18 | Not specified, but remained stable |

| 36 | Not specified, but remained stable |

| 40 | Not specified, but remained stable |

Forced Degradation of Chlorthalidone

Forced degradation studies are crucial for understanding the potential degradation pathways of a compound. The parent drug, Chlorthalidone, has been subjected to various stress conditions.

| Stress Condition | Reagent | Duration | Temperature | % Degradation of Chlorthalidone |

| Acid Hydrolysis | 0.5 M HCl | 1 hour 40 minutes | 70°C | Significant degradation observed[3] |

| Base Hydrolysis | 0.5 M NaOH | 1 hour 40 minutes | 70°C | Significant degradation observed[3] |

| Oxidative | 3% H₂O₂ | 6 hours | 60°C | Significant degradation observed |

| Thermal | Distilled Water | 1 hour 40 minutes | 70°C | Stable |

| Photolytic | Exposure to light | Not Specified | Ambient | Stable |

Note: The exact percentage of degradation can vary depending on the specific experimental conditions.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative LC-MS experiment.

Signaling Pathways and Logical Relationships

Degradation Pathway of Chlorthalidone

The primary degradation pathways for the parent compound, Chlorthalidone, involve hydrolysis under acidic and basic conditions. Understanding these pathways can help in troubleshooting stability issues.

References

Common issues with deuterated internal standards

Welcome to the Technical Support Center for Deuterated Internal Standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when using deuterated internal standards?

A1: The most frequently encountered problems include inaccurate or inconsistent quantitative results, and variability in the internal standard's signal intensity. These issues often stem from underlying factors such as isotopic exchange, chromatographic shifts leading to differential matrix effects, and impurities in the standard.[1][2]

Q2: What is isotopic exchange and why is it a concern?

A2: Isotopic exchange, or back-exchange, is a process where deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[3][4] This is problematic because it compromises the mass difference between the standard and the analyte, potentially leading to an underestimation of the internal standard signal and an overestimation of the analyte concentration.[5]

Q3: What causes the analyte and the deuterated internal standard to have different retention times?

A3: The difference in mass between hydrogen and deuterium can lead to slight changes in the physicochemical properties of the molecule, resulting in different retention times in chromatography. This phenomenon is known as the "isotope effect".[6] In reversed-phase chromatography, deuterated compounds often have slightly shorter retention times.[1]

Q4: What are differential matrix effects?

A4: Differential matrix effects occur when the analyte and the internal standard experience different degrees of ion suppression or enhancement from components in the sample matrix.[1][2] This can happen even if the analyte and standard co-elute and can lead to inaccurate quantification.[7][8] Studies have shown that matrix effects can differ by 26% or more between an analyte and its deuterated internal standard.[7]

Q5: How pure should my deuterated internal standard be?

A5: For reliable and accurate results, high purity of the deuterated internal standard is essential. The general recommendations are:

The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[9]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inaccurate and inconsistent, even though I am using a deuterated internal standard. What could be the cause?

Answer: This is a common problem that can be attributed to several factors, including a lack of co-elution, isotopic exchange, or impurities in the standard.[1] The following troubleshooting guide will help you diagnose and resolve the issue.

Troubleshooting Workflow for Inaccurate Quantification

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

Experimental Protocol 1: Assessment of Isotopic Exchange

Objective: To determine if the deuterated internal standard is exchanging its deuterium labels with hydrogen from the matrix or solvent.

Methodology:

-

Prepare two sets of samples:

-

Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., methanol (B129727) or acetonitrile).

-

Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]

-

-

Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

-

Process the samples using your established extraction procedure.

-

Analyze the samples by LC-MS/MS.

-

Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1] In one study, a 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour.[7]

Issue 2: Unstable Internal Standard Signal

Question: The signal intensity of my deuterated internal standard is highly variable between samples. What could be causing this?

Answer: High variability in the internal standard signal often points to differential matrix effects or instability of the deuterium label.

Troubleshooting Workflow for Unstable Internal Standard Signal

Caption: Troubleshooting workflow for an unstable internal standard signal.

Experimental Protocol 2: Matrix Effect Evaluation

Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.

Methodology:

-

Prepare three sets of samples:

-

Set A (Neat Solution): Analyte and internal standard in a clean solvent.

-

Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

-

Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

-

-

Analyze all three sets of samples by LC-MS/MS.

-

Calculate the Matrix Effect (ME) and Recovery (RE):

-

ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

-

RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

-

Data Interpretation:

| Analyte/IS | Peak Area (Set A) | Peak Area (Set B) | Peak Area (Set C) | Matrix Effect (%) | Recovery (%) |

| Analyte | 1,200,000 | 850,000 | 765,000 | 70.8 | 90.0 |

| IS | 1,150,000 | 980,000 | 891,800 | 85.2 | 91.0 |

In this example, the analyte experiences more significant ion suppression (lower Matrix Effect %) than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[2]

Issue 3: Presence of Unlabeled Analyte in the Internal Standard

Question: I am detecting a signal for the unlabeled analyte even in my blank samples that are only spiked with the internal standard. Why is this happening?

Answer: This indicates that your deuterated internal standard is contaminated with the unlabeled analyte.

Troubleshooting Workflow for Unlabeled Analyte Contamination

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. waters.com [waters.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

How to avoid isotopic exchange in 3-Dehydroxy Chlorthalidone-D4

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of 3-Dehydroxy Chlorthalidone-D4 to prevent isotopic exchange and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

A1: this compound is the stable isotope-labeled analog of 3-Dehydroxy Chlorthalidone, a metabolite of the diuretic and antihypertensive drug Chlorthalidone.[1] The four deuterium atoms are located on the aromatic ring of the phthalimidine moiety, as indicated by its chemical structure and SMILES notation: [2H]c1c([2H])c([2H])c2c(c1[2H])C(=O)NC2c1ccc(Cl)c(S(N)(=O)=O)c1.[1] This labeling position is crucial for its stability, as aromatic C-D bonds are generally resistant to exchange under standard analytical conditions.

Q2: What is isotopic exchange and why is it a concern?

A2: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from a solvent or atmospheric moisture. This process can compromise the isotopic purity of the standard, leading to inaccuracies in quantitative analyses like LC-MS/MS, where the deuterated compound is used as an internal standard.

Q3: Are the deuterium labels on this compound stable?

A3: Yes, the deuterium atoms on the aromatic ring of this compound are in stable, non-exchangeable positions under typical experimental conditions. Aromatic hydrogens are not readily exchangeable and require harsh conditions, such as strong acids or catalysts at elevated temperatures, to undergo exchange.[2][3]

Q4: What are the ideal storage conditions for this compound?

A4: To maintain its chemical and isotopic integrity, this compound should be stored in a cool, dry, and dark place. For solid forms, storage at -20°C in a desiccator is recommended to protect against moisture. Solutions should be stored in tightly sealed vials at 2-8°C or -20°C, protected from light. Always refer to the certificate of analysis provided by the manufacturer for specific storage instructions.

Q5: Which solvents are recommended for preparing solutions of this compound?

A5: High-purity aprotic solvents such as acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are recommended for preparing solutions. It is critical to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of even stable deuterium atoms over time, especially under heating.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Loss of Isotopic Purity in Stock Solution | 1. Improper storage (exposure to moisture, light, or high temperatures).2. Use of protic or non-anhydrous solvents.3. Contamination of the solvent. | 1. Prepare a fresh stock solution from the solid material.2. Ensure proper storage conditions as per the FAQ.3. Use high-purity, anhydrous aprotic solvents.4. Handle the compound and prepare solutions in a dry, inert atmosphere (e.g., under nitrogen or argon). |

| Inconsistent Internal Standard Signal in LC-MS/MS Analysis | 1. Partial isotopic exchange during sample preparation or analysis.2. Degradation of the standard.3. Inconsistent pipetting. | 1. Review the pH and temperature of all sample preparation steps. Avoid strongly acidic or basic conditions.2. Check for co-eluting matrix components that might be causing in-source back-exchange.3. Assess the stability of the compound in the final sample matrix and autosampler conditions. Prepare fresh samples if necessary.4. Verify pipette calibration and ensure consistent spiking technique. |

| Appearance of Unlabeled Analyte Signal in Blank Samples Spiked with Internal Standard | 1. Isotopic exchange has occurred.2. The deuterated standard contains a small amount of the unlabeled analyte as an impurity. | 1. Perform a stability test by incubating the internal standard in the sample matrix under your experimental conditions and monitor for an increase in the unlabeled analyte signal over time.2. If exchange is confirmed, modify the experimental protocol to use milder conditions (lower temperature, neutral pH).3. Analyze a high-concentration solution of the internal standard alone to check for the presence of the unlabeled analyte. |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound.

-

Acclimatization: Allow the sealed container of the deuterated standard to warm to ambient laboratory temperature for at least 30 minutes to prevent moisture condensation.

-

Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry nitrogen or argon.

-

Weighing: Accurately weigh the desired mass of the standard using a calibrated analytical balance.

-

Dissolution: Dissolve the weighed standard in a Class A volumetric flask using a high-purity aprotic solvent (e.g., acetonitrile or methanol).

-

Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Mixing and Storage: Cap the flask securely and mix the solution thoroughly. Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store under the recommended conditions (2-8°C or -20°C).

Protocol 2: Assessment of Isotopic Stability in a Sample Matrix

This protocol is designed to verify that no significant isotopic exchange occurs under your specific experimental conditions.

-

Sample Preparation: Spike the this compound internal standard into a blank matrix (e.g., plasma, urine) at the same concentration used in your analytical method.

-

Incubation: Incubate the sample under the most extreme conditions of your experimental workflow (e.g., the highest temperature and longest duration). It is also advisable to test different pH values if your protocol involves pH adjustments.

-

Time-Point Analysis: Analyze the sample by LC-MS/MS at different time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Data Analysis: Monitor for any increase in the peak area of the corresponding unlabeled 3-Dehydroxy Chlorthalidone. A significant increase over time indicates that isotopic exchange is occurring under your experimental conditions.

Data Presentation

The stability of deuterated standards is highly dependent on the experimental conditions. The following table summarizes the key factors that influence isotopic exchange and provides recommendations to minimize this risk.

| Parameter | Condition to Avoid | Recommended Condition | Rationale |

| pH | Strongly acidic (pH < 4) or strongly basic (pH > 10) solutions | Neutral or near-neutral pH (pH 5-8) | Acidic or basic conditions can catalyze H-D exchange, even on aromatic rings, especially with prolonged exposure or heat. |

| Temperature | Elevated temperatures (> 40°C) during sample preparation and storage | Room temperature or below for processing; 2-8°C or -20°C for storage | Higher temperatures increase the rate of chemical reactions, including isotopic exchange and potential degradation. |

| Solvent | Protic solvents (e.g., water, D₂O), especially under non-neutral pH | High-purity aprotic solvents (e.g., acetonitrile, methanol, ethyl acetate) | Protic solvents provide a source of hydrogen atoms that can exchange with the deuterium labels on the standard. |

| Moisture | Exposure to atmospheric moisture or use of non-anhydrous solvents | Handling in a dry, inert atmosphere (e.g., glove box); use of anhydrous solvents and dried glassware | Water is a primary source of protons for H-D exchange. |

| Light | Exposure to direct sunlight or UV light | Storage in amber vials or in the dark | While not directly causing isotopic exchange, light can degrade the molecule, compromising its chemical purity. |

Visualizations

References

Troubleshooting poor peak shape for 3-Dehydroxy Chlorthalidone-D4

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of 3-Dehydroxy Chlorthalidone-D4.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, including tailing, fronting, and splitting, can significantly compromise the accuracy, reproducibility, and sensitivity of your analytical results by affecting peak integration and resolution. This guide offers a systematic approach to identify and resolve the root causes of these issues.

Is the poor peak shape observed for all peaks or only for this compound?

The answer to this question is the first and most critical step in diagnosing the problem.

-

All Peaks Affected: If all peaks in your chromatogram exhibit poor shape, the issue likely originates from the HPLC/UHPLC system, the mobile phase, or the column installation.

-

Only this compound (and structurally similar analytes) Affected: If the problem is specific to the analyte of interest, it is likely related to chemical interactions between the analyte and the stationary phase, or issues with the sample solvent.

Diagram: Troubleshooting Workflow for Poor Peak Shape

Technical Support Center: Analysis of Chlorthalidone with a D4 Standard

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Chlorthalidone using a deuterated (D4) internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Chlorthalidone?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Chlorthalidone, by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2] In the analysis of Chlorthalidone from biological matrices like plasma or urine, components such as salts, lipids, and proteins are common culprits.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: How does using a D4-Chlorthalidone internal standard help mitigate matrix effects?

A2: A deuterated internal standard like D4-Chlorthalidone is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1] Because D4-Chlorthalidone is chemically almost identical to the non-labeled Chlorthalidone, it co-elutes from the liquid chromatography column and experiences similar ionization suppression or enhancement in the mass spectrometer source.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can D4-Chlorthalidone completely eliminate issues related to matrix effects?

A3: While highly effective, D4-Chlorthalidone may not always perfectly compensate for matrix effects.[1][3] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Chlorthalidone and D4-Chlorthalidone.[1] If this shift causes the analyte and the internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[1] This is referred to as a differential matrix effect.[3]

Q4: What are the key considerations when selecting a deuterated internal standard?

A4: When selecting a deuterated internal standard such as D4-Chlorthalidone, several factors are crucial:

-

Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled Chlorthalidone.[1]

-

Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[1]

-

Stability: The deuterium (B1214612) labels should be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix.

Troubleshooting Guide

Problem 1: Poor reproducibility of the Chlorthalidone/D4-Chlorthalidone area ratio.

This is a common issue that can arise from several factors affecting the analyte and internal standard differently.

-

Possible Cause 1: Differential Matrix Effects.

-

Explanation: Even with a deuterated internal standard, slight differences in retention time (isotopic effect) can lead to the analyte and internal standard eluting in regions of varying ion suppression.[1]

-

Solution:

-

Optimize Chromatography: Adjust the mobile phase composition, gradient, or flow rate to ensure the analyte and internal standard co-elute as closely as possible.

-

Improve Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][5]

-

-

-

Possible Cause 2: Column Degradation.

-

Explanation: A contaminated or degraded analytical column can alter the separation of the analyte and internal standard, leading to inconsistent retention times and exposure to different matrix effects.[1]

-

Solution:

-

Implement a column washing protocol to minimize contamination.

-

Replace the analytical column with a new one of the same type.[1]

-

-

-

Possible Cause 3: Instability of the Internal Standard.

-

Explanation: In some cases, deuterated standards can be unstable and exchange deuterium with hydrogen, which would alter their chromatographic behavior and mass.

-

Solution:

-

Evaluate the stability of the D4-Chlorthalidone in the sample matrix and processing conditions.

-

Prepare fresh internal standard spiking solutions regularly.

-

-

Problem 2: The Chlorthalidone and D4-Chlorthalidone peaks do not co-elute.

-

Possible Cause: Isotope Effect.

-

Explanation: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column.

-

Solution:

-

Chromatographic Optimization: Modify the analytical method (e.g., gradient, temperature, mobile phase) to minimize the separation between the analyte and the internal standard.

-

Acceptance Criteria: If a small, consistent separation cannot be eliminated, it may be acceptable if the matrix effect is shown to be consistent across the peak widths of both the analyte and the internal standard.

-

-

Problem 3: Unexpectedly high or low Chlorthalidone concentrations.

-

Possible Cause: Significant Ion Suppression or Enhancement.

-

Explanation: If the matrix effect is severe, it may overwhelm the ability of the internal standard to compensate fully. This is more likely if there are significant differences in the matrix composition between samples and calibrators.

-

Solution:

-

Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same matrix as the study samples.[6]

-

Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.

-

Enhanced Sample Cleanup: As mentioned previously, improving the sample preparation method can remove the source of the matrix effect.[2][4]

-

-

Experimental Protocols